Physapruin A

Descripción general

Descripción

Physapruin A is a withanolide compound derived from the plant Physalis peruviana. Withanolides are a group of naturally occurring steroids that exhibit a wide range of biological activities. This compound has gained attention for its potent anticancer properties, particularly its ability to selectively generate reactive oxygen species and induce cancer cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Physapruin A is typically isolated from the plant Physalis peruviana. The extraction process involves several steps, including solvent extraction, chromatography, and purification. The plant material is first dried and ground, then extracted using solvents such as methanol or ethanol. The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.

Análisis De Reacciones Químicas

Types of Reactions

Physapruin A undergoes several types of chemical reactions, including:

Oxidation: This compound can generate reactive oxygen species, which play a crucial role in its anticancer activity.

Reduction: The compound can be reduced under specific conditions, although detailed studies on its reduction reactions are limited.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. Conditions typically involve mild temperatures and neutral pH.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions primarily produce reactive oxygen species, while substitution reactions can yield various derivatives of this compound.

Aplicaciones Científicas De Investigación

Physapruin A has several scientific research applications, including:

Chemistry: this compound is studied for its unique chemical properties and potential as a lead compound for drug development.

Medicine: This compound shows promise as an anticancer agent, with studies demonstrating its ability to induce cell death in breast and oral cancer cells

Industry: While industrial applications are currently limited, ongoing research may lead to the development of new therapeutic agents and other products.

Mecanismo De Acción

Physapruin A exerts its effects primarily through the generation of reactive oxygen species, which induce oxidative stress in cancer cells. This oxidative stress triggers several cellular pathways, including:

Comparación Con Compuestos Similares

Physapruin A is part of the withanolide family, which includes several other compounds with similar structures and biological activities. Some similar compounds include:

Withaferin A: Another withanolide with potent anticancer properties.

Physalin B: A compound isolated from the same plant, Physalis peruviana, with similar anticancer effects.

Withanolide D: Known for its anti-inflammatory and anticancer activities.

This compound is unique in its selective generation of reactive oxygen species and its ability to induce both autophagy and apoptosis in cancer cells. This dual mechanism of action sets it apart from other withanolides and highlights its potential as a therapeutic agent .

Actividad Biológica

Physapruin A (PHA), a compound derived from Physalis peruviana, has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of PHA's mechanisms of action, focusing on its effects on cancer cell proliferation, apoptosis induction, and DNA damage.

Selective Antiproliferation

Recent studies have demonstrated that PHA exhibits selective antiproliferative effects against various cancer cell lines while sparing non-malignant cells. For instance, PHA showed high cytotoxicity in oral cancer cell lines CAL 27 and Ca9-22, but did not affect non-malignant oral cells such as HGF-1 and SG . This selectivity is attributed to the compound's ability to induce oxidative stress specifically in cancer cells.

Induction of Reactive Oxygen Species (ROS)

PHA is known to selectively generate reactive oxygen species (ROS), which play a crucial role in its anticancer activity. The generation of ROS leads to oxidative stress, mitochondrial dysfunction, and ultimately apoptosis in cancer cells. Flow cytometry assays confirmed that PHA induced significant ROS production in oral cancer cells but not in non-malignant cells . This oxidative stress is linked to mitochondrial superoxide generation and depletion of mitochondrial membrane potential.

Apoptosis Induction

PHA promotes apoptosis selectively in cancer cells through several pathways:

- Caspase Activation : PHA treatment resulted in increased caspase 3/7 activity, indicating the activation of apoptotic pathways .

- Annexin V Assays : Flow cytometric analysis using annexin V/7-aminoactinmycin D demonstrated that PHA induces apoptosis in oral cancer cells while sparing healthy cells .

DNA Damage and Repair Inhibition

This compound not only induces apoptosis but also enhances DNA damage while inhibiting DNA repair mechanisms. Key findings include:

- DNA Damage Markers : Immunofluorescence assays showed increased expression of γH2AX, a marker for DNA double-strand breaks, following PHA treatment .

- Inhibition of Repair Pathways : PHA downregulated mRNA expressions related to DNA repair signaling pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ) . This suppression was associated with the generation of oxidative stress.

Comparative Efficacy Against Different Cancer Types

The efficacy of PHA has been evaluated across various cancer types. The following table summarizes its effects on different cell lines:

| Cancer Type | Cell Line | Efficacy | Mechanism |

|---|---|---|---|

| Oral Cancer | CAL 27 | High cytotoxicity | ROS generation, apoptosis |

| Oral Cancer | Ca9-22 | High cytotoxicity | ROS generation, apoptosis |

| Breast Cancer | MCF-7 | Moderate cytotoxicity | ROS generation |

| Prostate Cancer | LNCaP | Significant antiproliferation | Apoptosis induction |

| Renal Cancer | ACHN | Significant antiproliferation | Apoptosis induction |

Case Studies and Research Findings

Several research studies have investigated the biological activity of PHA:

- Oral Cancer Study : A study highlighted PHA's ability to induce selective apoptosis and inhibit DNA repair in oral cancer cells, demonstrating its potential as a therapeutic agent against oral malignancies .

- Breast Cancer Research : Another study reported that PHA could trigger cytoprotective autophagy in breast cancer cells by inducing ROS, suggesting a dual role in promoting cell death while also activating survival pathways .

- Prostate and Renal Cancer Studies : Research indicated that PHA effectively inhibited cell proliferation in prostate and renal cancer models with minimal effects on normal human foreskin fibroblasts, reinforcing its selective toxicity towards cancerous tissues .

Propiedades

IUPAC Name |

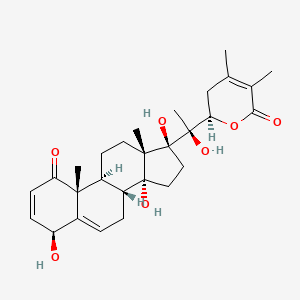

(2R)-2-[(1S)-1-hydroxy-1-[(4S,8R,9S,10R,13S,14R,17S)-4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-15-14-22(35-23(31)16(15)2)26(5,32)28(34)13-12-27(33)18-6-7-19-20(29)8-9-21(30)25(19,4)17(18)10-11-24(27,28)3/h7-9,17-18,20,22,29,32-34H,6,10-14H2,1-5H3/t17-,18+,20-,22+,24-,25+,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHSBASYULCSAT-INQWNKEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)C=CC5O)C)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=C[C@@H]5O)C)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.